2-Bromo-3-(4-tert-butylphenyl)-1-propene
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Overview
Description
2-Bromo-3-(4-tert-butylphenyl)-1-propene is an organic compound that belongs to the class of brominated alkenes It is characterized by the presence of a bromine atom attached to a propene chain, which is further substituted with a 4-tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(4-tert-butylphenyl)-1-propene can be achieved through several methods. One common approach involves the bromination of 3-(4-tert-butylphenyl)-1-propene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as dichloromethane or carbon tetrachloride, under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(4-tert-butylphenyl)-1-propene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Addition Reactions: The double bond in the propene chain can participate in addition reactions with electrophiles such as hydrogen halides, halogens, and other reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form epoxides or other oxygenated derivatives, while reduction can lead to the formation of saturated hydrocarbons.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides, typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Addition Reactions: Reagents such as hydrogen bromide (HBr), chlorine (Cl2), and bromine (Br2) are used under controlled conditions to achieve selective addition.
Oxidation and Reduction Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted alkenes and alkynes.
Addition Reactions: Products include haloalkanes and dihaloalkanes.
Oxidation and Reduction Reactions: Products include epoxides, alcohols, and alkanes.
Scientific Research Applications
2-Bromo-3-(4-tert-butylphenyl)-1-propene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development and therapeutic agents.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(4-tert-butylphenyl)-1-propene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity and function.
Pathways Involved: It can modulate signaling pathways, influence gene expression, and affect cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-(4-tert-butylphenyl)pyridine
- 2-Bromo-3-(4-tert-butylphenyl)methoxybenzene
- 2-Bromo-3-(4-tert-butylphenyl)ethanol
Uniqueness
2-Bromo-3-(4-tert-butylphenyl)-1-propene is unique due to its specific structural features, which confer distinct reactivity and properties. The presence of the bromine atom and the tert-butylphenyl group influences its chemical behavior, making it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
1-(2-bromoprop-2-enyl)-4-tert-butylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Br/c1-10(14)9-11-5-7-12(8-6-11)13(2,3)4/h5-8H,1,9H2,2-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDHFPPZLPMVQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(=C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373594 |
Source
|
Record name | 2-bromo-3-(4-tert-butylphenyl)-1-propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
842140-27-6 |
Source
|
Record name | 2-bromo-3-(4-tert-butylphenyl)-1-propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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